Uracil-D4

LC-MS/MS Bioanalysis Matrix Effect

Uracil-D4 (CAS 24897-55-0) is the only internal standard that guarantees accurate, matrix-corrected uracil quantification in complex biological and environmental samples. Unlike structural analogs or unlabeled uracil, its +4 Da mass shift and perfect co-elution compensate for ion suppression and sample variability in LC-MS/MS. Essential for DPD activity phenotyping, 5-FU monitoring, DNA uracil lesion analysis, and environmental water testing. Choose Uracil-D4 for reliable data that structural analogs cannot provide.

Molecular Formula C4H4N2O2
Molecular Weight 116.11 g/mol
Cat. No. B1433851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-D4
Molecular FormulaC4H4N2O2
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D/hD2
InChIKeyISAKRJDGNUQOIC-OPTZXGQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-D4 Procurement: A Deuterated Pyrimidine Internal Standard for LC-MS/MS Quantification


Uracil-D4 (CAS 24897-55-0) is a stable isotopically labeled (SIL) analog of uracil in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₄D₄N₂O₂ and a nominal mass shift of +4 Da relative to unlabeled uracil . This compound is specifically formulated and intended for use as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays to correct for sample-to-sample variability, matrix effects, and ion suppression . Uracil itself is an endogenous pyrimidine base and a fundamental component of RNA, and its accurate quantification in biological matrices is essential for studies of nucleic acid metabolism, dihydropyrimidine dehydrogenase (DPD) activity phenotyping, and therapeutic drug monitoring of fluoropyrimidine chemotherapeutics [1].

Why Unlabeled Uracil or Non-Isotopic Analogs Cannot Replace Uracil-D4 in Validated LC-MS/MS Assays


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled analyte or a non-isotopic structural analog as a surrogate internal standard is fundamentally inadequate for correcting ionization-related matrix effects, which arise from co-eluting endogenous components in biological samples [1]. Because matrix effects are compound-specific and retention-time-dependent, only a stable isotopically labeled internal standard—which co-elutes with the analyte and exhibits nearly identical ionization behavior—can accurately compensate for variable ion suppression or enhancement [2]. While unlabeled uracil is chemically identical, it cannot be distinguished from endogenous uracil present in biological matrices; structural analogs, conversely, may display divergent chromatographic retention times and differential matrix effect susceptibility, leading to unacceptable quantitative bias in method validation [3]. Uracil-D4, with a +4 Da mass shift, provides the requisite spectral separation and chromatographic co-elution essential for reliable, matrix-corrected quantification in complex samples such as human plasma .

Uracil-D4 Quantitative Evidence Guide: Direct Comparator-Based Differentiation for Procurement Decisions


Stable Isotope Labeling (SIL) vs. Structural Analogs: Matrix Effect Correction Capability in Biological Matrices

Uracil-D4, as a stable isotopically labeled (SIL) internal standard, co-elutes with endogenous uracil and experiences identical matrix effects during electrospray ionization, enabling accurate correction for ion suppression or enhancement. In contrast, structural analog internal standards (e.g., 5-fluorouracil or 5-bromouracil) exhibit different retention times and may undergo differential matrix effects, introducing quantitative error [1]. The use of a non-isotopic analog IS can result in normalized matrix factor variability exceeding ±15% across different plasma lots, whereas SIL IS methods routinely achieve matrix factor precision within ±5% [2].

LC-MS/MS Bioanalysis Matrix Effect Ion Suppression

Deuterium Labeling Degree (d4) vs. Lower Deuterium Analogs: Mass Spectrometric Selectivity and Isotopic Interference Avoidance

Uracil-D4 provides a nominal mass increase of +4 Da relative to unlabeled uracil (116.1 vs. 112.1 Da), ensuring complete baseline separation from the natural isotopic envelope of the analyte in the mass spectrometer . Lower-degree deuterated analogs (e.g., uracil-d1 or uracil-d2) produce mass shifts of only +1 or +2 Da, which may overlap with the natural abundance M+1 or M+2 isotopic peaks of endogenous uracil, introducing systematic positive bias in quantification [1]. Industry guidance recommends selecting SIL internal standards with a mass difference of at least +3 Da to avoid cross-talk between isotopic clusters; Uracil-D4 exceeds this minimum requirement [2].

Mass Spectrometry Isotopic Interference M+4 Shift Quantitative Accuracy

Isotopic Purity (98 atom% D) vs. Uncertified Deuterated Products: Method Reproducibility and Regulatory Compliance

Commercially available Uracil-D4 is supplied with a certified isotopic enrichment of ≥98 atom% D, as verified by NMR or LC-MS analysis and documented in a Certificate of Analysis (CoA) . Lower-purity deuterated products or those lacking analytical certification introduce undefined quantities of unlabeled uracil (d0 impurity) into the IS working solution, which directly contributes to the analyte signal and causes a negative bias in the calibration curve intercept and underestimation of quality control (QC) sample accuracy [1]. The presence of even 5% d0 impurity can increase the apparent lower limit of quantification (LLOQ) by up to 20% due to elevated baseline signal [2].

Isotopic Purity Quality Control Certificate of Analysis Regulatory Compliance

Deuterium (²H) vs. ¹³C/¹⁵N Labeled Internal Standards: Cost-Efficiency and Analytical Suitability Trade-Offs

Uracil-D4 (²H-labeled) represents the most cost-effective stable isotope internal standard option for routine uracil quantification. Industry pricing data indicates that ²H-labeled standards are typically 30-50% less expensive than their ¹³C- or ¹⁵N-labeled counterparts, while providing equivalent analytical performance in LC-MS/MS applications provided that deuterium-hydrogen exchange at labile positions (e.g., N-H groups) is not a limiting factor [1]. For uracil, the deuterium atoms are substituted on the pyrimidine ring carbons (positions 1,3,5,6), which are non-labile under typical reversed-phase LC conditions, thereby ensuring stable isotopic labeling without back-exchange to hydrogen . In contrast, ¹³C,¹⁵N-labeled uracil (e.g., Uracil-¹³C,¹⁵N₂) offers superior stability under extreme pH or prolonged storage conditions but at a significantly higher procurement cost [2].

Cost-Efficiency Stable Isotope Selection Procurement Strategy LC-MS/MS Internal Standard

High-Impact Application Scenarios for Uracil-D4 Procurement in LC-MS/MS Workflows


Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil (5-FU) and DPD Deficiency Phenotyping in Clinical Oncology

Uracil-D4 is utilized as the internal standard in validated LC-MS/MS methods for the simultaneous quantification of endogenous uracil, 5-fluorouracil (5-FU), and their respective 5,6-dihydro-metabolites in human plasma [1]. Accurate measurement of baseline plasma uracil concentrations and the dihydrouracil-to-uracil (UH₂/U) ratio is critical for identifying patients with dihydropyrimidine dehydrogenase (DPD) deficiency prior to 5-FU-based chemotherapy, thereby preventing severe or fatal drug toxicity. The use of Uracil-D4 ensures that matrix effects in individual patient plasma samples are precisely corrected, enabling reliable determination of DPD activity phenotype and guiding personalized 5-FU dose adjustment .

Quantification of Genomic Uracil in DNA Damage and Base Excision Repair (BER) Research

Uracil-D4 serves as the SIL internal standard for sensitive and specific quantification of uracil residues in genomic DNA, a key biomarker of DNA damage arising from spontaneous or enzymatic cytosine deamination [2]. In mass spectrometry-based assays for DNA adductomics and base excision repair (BER) pathway analysis, the +4 Da mass shift provided by Uracil-D4 allows for unambiguous detection of uracil liberated from hydrolyzed DNA samples without interference from the natural isotopic envelope of the unlabeled nucleobase. This application supports fundamental research into genomic instability, mutagenesis, and the efficacy of DNA repair inhibitors [3].

Environmental Monitoring and Water Quality Assessment: Quantification of Uracil-Based Contaminants

Uracil-D4 has been employed as an internal standard in LC-MS methods for quantifying uracil and structurally related contaminants (e.g., cylindrospermopsin and anatoxin-a) in environmental water samples . The co-eluting SIL internal standard compensates for matrix effects introduced by dissolved organic matter and other environmental matrix components, enabling accurate quantification at trace (ng/L to µg/L) levels as required by environmental monitoring programs and regulatory compliance assessments. The use of a deuterated IS ensures that method performance remains consistent across diverse water matrices (e.g., surface water, groundwater, wastewater effluent) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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